molecular formula C9H10NP B14553040 4-(Dimethylphosphanyl)benzonitrile CAS No. 61738-48-5

4-(Dimethylphosphanyl)benzonitrile

Cat. No.: B14553040
CAS No.: 61738-48-5
M. Wt: 163.16 g/mol
InChI Key: KDRMOORSBAXVKF-UHFFFAOYSA-N
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Description

4-(Dimethylphosphanyl)benzonitrile is an organic compound characterized by the presence of a dimethylphosphanyl group attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylphosphanyl)benzonitrile typically involves the reaction of benzonitrile with dimethylphosphine under controlled conditions. One common method is the nucleophilic substitution reaction where the dimethylphosphine acts as a nucleophile, attacking the benzonitrile to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride to facilitate the nucleophilic attack.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylphosphanyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed to facilitate nucleophilic substitution.

Major Products:

Scientific Research Applications

4-(Dimethylphosphanyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylphosphanyl)benzonitrile involves its interaction with molecular targets through its phosphanyl and nitrile groups. The phosphanyl group can coordinate with metal centers, forming stable complexes that can act as catalysts in various chemical reactions. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various derivatives. These interactions are crucial for its applications in catalysis and materials science .

Comparison with Similar Compounds

    Benzonitrile: A simpler analogue without the phosphanyl group.

    4-(Dimethylamino)benzonitrile: Similar structure but with a dimethylamino group instead of a dimethylphosphanyl group.

Uniqueness: 4-(Dimethylphosphanyl)benzonitrile is unique due to the presence of the dimethylphosphanyl group, which imparts distinct chemical properties. This group enhances its ability to form stable complexes with metals, making it a valuable ligand in coordination chemistry. Additionally, the combination of the phosphanyl and nitrile groups allows for versatile reactivity, enabling its use in a wide range of synthetic applications .

Properties

IUPAC Name

4-dimethylphosphanylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10NP/c1-11(2)9-5-3-8(7-10)4-6-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRMOORSBAXVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20814565
Record name 4-(Dimethylphosphanyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20814565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61738-48-5
Record name 4-(Dimethylphosphanyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20814565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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